2-(benzylsulfonyl)-5-chloro-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide
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Overview
Description
5-CHLORO-2-PHENYLMETHANESULFONYL-N-[5-(PROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups, including a phenylmethanesulfonyl group, a propylsulfanyl group, and a thiadiazolyl group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-2-PHENYLMETHANESULFONYL-N-[5-(PROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]PYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Phenylmethanesulfonyl Group: The phenylmethanesulfonyl group can be introduced through a sulfonylation reaction using phenylmethanesulfonyl chloride and a base such as triethylamine.
Formation of the Thiadiazole Ring: The thiadiazole ring can be formed through a cyclization reaction involving a thiosemicarbazide derivative and a suitable oxidizing agent.
Introduction of the Propylsulfanyl Group: The propylsulfanyl group can be introduced through a nucleophilic substitution reaction using propylthiol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimization of reaction conditions, and the development of continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
5-CHLORO-2-PHENYLMETHANESULFONYL-N-[5-(PROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]PYRIMIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with specific functional groups reduced.
Substitution: Substituted derivatives with nucleophiles replacing specific functional groups.
Scientific Research Applications
5-CHLORO-2-PHENYLMETHANESULFONYL-N-[5-(PROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]PYRIMIDINE-4-CARBOXAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-CHLORO-2-PHENYLMETHANESULFONYL-N-[5-(PROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in various biochemical pathways, leading to altered cellular functions.
Receptor Binding: It may bind to specific receptors on the cell surface, triggering downstream signaling pathways.
DNA Interaction: The compound may interact with DNA, leading to changes in gene expression and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 5-CHLORO-2-(PROPYLSULFANYL)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PYRIMIDINE-4-CARBOXAMIDE .
- 5-CHLORO-N-PHENYL-2-(PROPYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE .
Uniqueness
5-CHLORO-2-PHENYLMETHANESULFONYL-N-[5-(PROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]PYRIMIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H16ClN5O3S3 |
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Molecular Weight |
470.0 g/mol |
IUPAC Name |
2-benzylsulfonyl-5-chloro-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C17H16ClN5O3S3/c1-2-8-27-17-23-22-15(28-17)21-14(24)13-12(18)9-19-16(20-13)29(25,26)10-11-6-4-3-5-7-11/h3-7,9H,2,8,10H2,1H3,(H,21,22,24) |
InChI Key |
HCTJKVXTTZAYJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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